6-trifluoromethanesulfonyl-1H-1,3-benzodiazol-1-ol
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Overview
Description
6-trifluoromethanesulfonyl-1H-1,3-benzodiazol-1-ol is a chemical compound with the molecular formula C8H5F3N2O3S and a molecular weight of 266.2 g/mol . This compound is known for its unique structure, which includes a benzimidazole core substituted with a trifluoromethanesulfonyl group. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 6-trifluoromethanesulfonyl-1H-1,3-benzodiazol-1-ol typically involves the reaction of a benzimidazole derivative with trifluoromethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
6-trifluoromethanesulfonyl-1H-1,3-benzodiazol-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethanesulfonyl group to other functional groups, such as thiols or sulfides.
Substitution: The trifluoromethanesulfonyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
6-trifluoromethanesulfonyl-1H-1,3-benzodiazol-1-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 6-trifluoromethanesulfonyl-1H-1,3-benzodiazol-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
6-trifluoromethanesulfonyl-1H-1,3-benzodiazol-1-ol can be compared with other benzimidazole derivatives, such as:
6-chlorobenzimidazole: Similar in structure but with a chlorine substituent instead of a trifluoromethanesulfonyl group.
6-methylbenzimidazole: Contains a methyl group, which affects its chemical reactivity and biological activity.
6-nitrobenzimidazole: The nitro group imparts different electronic properties and reactivity compared to the trifluoromethanesulfonyl group.
The uniqueness of this compound lies in its trifluoromethanesulfonyl group, which provides distinct chemical properties, such as increased electrophilicity and stability under various conditions .
Properties
IUPAC Name |
1-hydroxy-6-(trifluoromethylsulfonyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O3S/c9-8(10,11)17(15,16)5-1-2-6-7(3-5)13(14)4-12-6/h1-4,14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LORIRSIQDSQHTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)C(F)(F)F)N(C=N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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